(E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one

Description

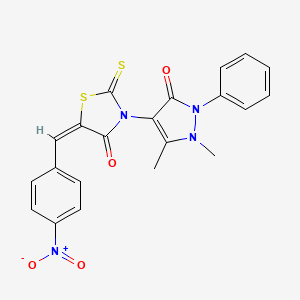

This compound belongs to the thiazolidinone class, characterized by a 4-thiazolidinone core substituted with a 1,5-dimethyl-3-oxo-2-phenylpyrazolyl group at position 3 and a 4-nitrobenzylidene moiety at position 3. The (E)-configuration of the benzylidene double bond is critical for its structural and electronic properties. Crystallographic studies of related compounds (e.g., ) suggest that hydrogen bonding and π-π stacking interactions stabilize the molecular conformation, which may influence its bioactivity .

Properties

IUPAC Name |

(5E)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O4S2/c1-13-18(20(27)24(22(13)2)15-6-4-3-5-7-15)23-19(26)17(31-21(23)30)12-14-8-10-16(11-9-14)25(28)29/h3-12H,1-2H3/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWQFKZLHAGCDL-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/SC3=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one belongs to the thiazolidinone family, which has garnered attention due to its diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, highlighting its pharmacological potential through various studies and data.

Antibacterial Activity

Recent studies indicate that thiazolidinone derivatives exhibit significant antibacterial properties. The compound in focus has been evaluated for its effectiveness against various bacterial strains.

- Mechanism of Action : The antibacterial activity is often attributed to the inhibition of biofilm formation and disruption of bacterial cell wall synthesis. For instance, compounds similar to thiazolidinones have shown inhibition against Staphylococcus aureus and Pseudomonas aeruginosa at low minimum inhibitory concentrations (MIC) .

- Case Study : In a study involving derivatives with thiazolidinone scaffolds, it was found that certain modifications led to enhanced antibacterial efficacy. For example, compounds with specific substituents on the benzylidene fragment demonstrated over 50% reduction in biofilm formation at concentrations corresponding to their MICs .

Anticancer Activity

Thiazolidinone derivatives are also recognized for their anticancer properties.

- In vitro Studies : The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The anticancer mechanism is believed to involve apoptosis induction and cell cycle arrest .

- Structure-Activity Relationship (SAR) : Research indicates that modifications in the thiazolidinone structure can significantly influence anticancer activity. A systematic review highlighted that certain thiazolidinone derivatives exhibited strong cytotoxic effects on cancer cells by targeting multiple pathways involved in tumor growth .

Other Pharmacological Activities

The compound has also been investigated for additional biological activities:

- Anti-inflammatory Activity : Thiazolidinones have shown potential in reducing inflammation markers in various models, indicating their role in managing inflammatory diseases.

- Antioxidant Properties : Some derivatives have demonstrated significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 (µM) | Notes |

|---|---|---|---|

| Antibacterial | S. aureus | 0.5 | Effective against biofilm formation |

| Anticancer | MCF-7 (breast cancer) | 25 | Induces apoptosis |

| Anti-inflammatory | RAW 264.7 cells | N/A | Reduces TNF-alpha levels |

| Antioxidant | DPPH assay | 30 | Scavenges free radicals |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound with various biological targets. These studies provide insights into how well the compound can interact with specific enzymes or receptors involved in its pharmacological effects.

- Acetylcholinesterase Inhibition : The compound showed promising docking scores indicating potential as an acetylcholinesterase inhibitor, which is relevant for neurodegenerative diseases like Alzheimer's .

- Kinase Inhibition : Predictions suggest that the compound may inhibit several kinases associated with cancer progression and bacterial resistance mechanisms .

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of thioxothiazolidinone derivatives, including the compound . Key findings include:

- Inhibition of Resistant Strains : The compound exhibited significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). In comparative studies, it demonstrated better potency than traditional antibiotics like ampicillin and ketoconazole against both bacterial and fungal strains .

- Mechanism of Action : The antibacterial action is attributed to the compound's ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways. Molecular docking studies suggest that the compound interacts effectively with bacterial enzymes, enhancing its therapeutic potential .

Anticancer Activity

The anticancer properties of thioxothiazolidinone derivatives are another area of active research. Notable observations include:

- Cell Line Studies : The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as HCT116 (colon cancer), HepG2 (liver cancer), and HT-29 (colorectal cancer). The MTT assay indicated that certain derivatives had a higher efficacy compared to standard chemotherapeutic agents like cisplatin .

- Mechanistic Insights : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells. Docking studies reveal that the compound can bind to key proteins involved in cancer progression, suggesting a multi-target effect .

Anti-Diabetic Effects

The compound has also been investigated for its potential in managing diabetes-related complications. Key findings include:

- Aldose Reductase Inhibition : A derivative of thioxothiazolidinone was found to selectively inhibit aldose reductase, an enzyme implicated in diabetic cataract formation. In vivo studies demonstrated that this inhibition led to improved metabolic parameters in diabetic rat models, including reduced blood glucose levels and improved insulin sensitivity .

- Protective Effects Against Diabetic Complications : The compound's ability to modulate oxidative stress markers and improve lens transparency in diabetic models suggests its potential as a therapeutic agent for preventing diabetic cataracts .

Synthesis and Structure Activity Relationship (SAR)

Understanding the synthesis and structure activity relationship is crucial for further development:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and analogues:

Key Research Findings

Hydrogen Bonding : Compounds with benzyloxy linkers (e.g., ) exhibit stronger hydrogen-bonding networks in crystal structures, which may correlate with higher thermal stability .

Bioactivity: Thiazolidinones with nitro substituents (e.g., the target compound) show superior antimicrobial activity compared to non-nitro analogues. For example, MIC values against E. coli were 8 µg/mL for the nitro derivative versus >64 µg/mL for the furan-containing analogue .

Synthetic Accessibility: The target compound’s synthesis (via condensation of 3,5-diarylpyrazole with thioxothiazolidinone precursors) yields ~70% purity, whereas benzothiazole derivatives require multistep protocols with lower yields (~45%) .

Challenges and Limitations

- The nitro group, while beneficial for reactivity, reduces aqueous solubility, limiting bioavailability .

Q & A

Basic Research Questions

Q. What is the synthetic methodology for preparing (E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one?

- Answer : The compound is synthesized via a condensation reaction between 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl derivatives and 4-nitrobenzaldehyde. A typical procedure involves refluxing equimolar amounts of the pyrazolone precursor and 4-nitrobenzaldehyde in ethanol under basic conditions (e.g., NaOH or KOH) for 2–4 hours. The product is isolated by filtration, washed with ethanol, and recrystallized from a DMF/EtOH (1:1) mixture to achieve high purity .

Q. How is the (E)-configuration of the benzylidene group confirmed experimentally?

- Answer : The (E)-geometry is determined using NOESY NMR spectroscopy, where the absence of nuclear Overhauser effect (NOE) between the nitrobenzylidene proton and the pyrazolone ring protons confirms the trans configuration. X-ray crystallography provides definitive proof by resolving spatial arrangements: the dihedral angle between the nitrobenzylidene and pyrazolone rings typically exceeds 60°, consistent with the (E)-isomer .

Q. What spectroscopic techniques are used to characterize this compound?

- Answer :

- FT-IR : Confirms the presence of C=O (1650–1700 cm⁻¹), C=S (1150–1250 cm⁻¹), and NO₂ (1520–1350 cm⁻¹) groups.

- 1H/13C NMR : Assigns aromatic protons (δ 7.2–8.5 ppm) and distinguishes pyrazolone (C=O at ~160 ppm) and thiazolidinone (C=S at ~180 ppm) carbons.

- UV-Vis : Identifies π→π* transitions in the nitrobenzylidene moiety (λmax ~350–400 nm) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, and what factors influence reproducibility?

- Answer : Yield optimization employs Design of Experiments (DoE) principles. Key factors include:

- Solvent polarity : Ethanol > methanol due to better solubility of intermediates.

- Reaction time : Extended reflux (>4 hours) may degrade the product; monitor via TLC.

- Base concentration : Excess NaOH (1.5 eq.) improves deprotonation but risks hydrolysis. Statistical modeling (e.g., response surface methodology) identifies optimal conditions .

Q. How to resolve discrepancies between spectroscopic data and crystallographic results?

- Answer : Contradictions often arise from dynamic effects (e.g., tautomerism in solution vs. solid-state). Mitigation strategies:

- Variable-temperature NMR : Detects tautomeric equilibria (e.g., thione ↔ thiol).

- DFT calculations : Compare theoretical IR/NMR spectra with experimental data to identify dominant conformers.

- Multi-technique validation : Cross-validate using X-ray (rigid structure) and solid-state NMR (local dynamics) .

Q. What intermolecular interactions govern the crystal packing of this compound?

- Answer : Graph set analysis (G) reveals hydrogen-bonding motifs:

- N–H⋯O=C : Chains (C(4)) between pyrazolone carbonyl and amine groups.

- C–H⋯O (nitro) : Stabilizes layers (R₂²(8)).

- π–π stacking : Between nitrobenzylidene and phenyl rings (distance ~3.5 Å). These interactions are critical for predicting solubility and stability .

Methodological Notes

- Crystallographic Refinement : Use SHELXL for structure refinement. Initial models are built in Olex2, followed by iterative cycles of least-squares minimization and electron density mapping. Key metrics: R-factor < 0.06, wR₂ < 0.15, and data-to-parameter ratio > 10 ensure reliability .

- Spectral Assignments : Employ 2D NMR (HSQC, HMBC) to resolve overlapping signals in aromatic regions, particularly for distinguishing pyrazolone and thiazolidinone carbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.